5'-Deoxo Drospirenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

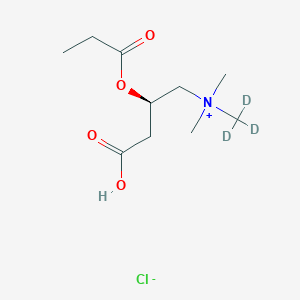

5’-Deoxo Drospirenone is a biochemical used for proteomics research . It is a synthetic progestin commonly found in popular oral contraceptive pills . It is used for the prevention of pregnancy and other conditions . The molecular formula of 5’-Deoxo Drospirenone is C24H32O2, and it has a molecular weight of 352.51 .

Synthesis Analysis

The synthesis of 5’-Deoxo Drospirenone involves several steps. The process includes the use of carbanions, such as propargylalcohol, trimethylsulfoxonium iodide, or the anion generated from a suitably protected derivative of 1-bromopropionaldehyde . After oxidation of the 3-hydroxy substituent to a 3-keto group, and the oxidative formation of the 17-spirolactone, the 3-keto-5-hydroxy-17-spirolactone is transformed via acid catalysis into drospirenone .Molecular Structure Analysis

The molecular structure of 5’-Deoxo Drospirenone is C24H32O2 . The structure of drospirenone, which is closely related, is shown in the DrugBank database .Chemical Reactions Analysis

The analysis of drospirenone, a component of common birth control formulations, was developed in order to perform bioequivalence studies on generic replacements . The solid-phase extraction (SPE) and UPLC-MS/MS methodologies are described as well as performance against validation parameters .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Deoxo Drospirenone include a molecular weight of 352.51 and a molecular formula of C24H32O2 . The stability of drospirenone has been studied under various conditions . Drospirenone was found to be stable upon exposure to heat and light, but it degraded under acidic, basic, and oxidative conditions .Mécanisme D'action

Drospirenone and ethinyl estradiol in combination suppress the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation . Other changes induced by this drug which may aid in the prevention of pregnancy include alterations in cervical mucus consistency, hindering sperm movement, and lowering the chance of embryo implantation .

Safety and Hazards

Drospirenone may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Propriétés

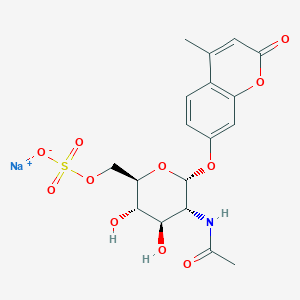

| { "Design of the Synthesis Pathway": "The synthesis pathway for '5'-Deoxo Drospirenone' involves the conversion of Drospirenone to '5'-Deoxo Drospirenone' through a series of chemical reactions.", "Starting Materials": [ "Drospirenone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Chloroform", "Water" ], "Reaction": [ "Drospirenone is reduced to 5β-Dihydro Drospirenone using Sodium borohydride in Methanol.", "5β-Dihydro Drospirenone is then treated with Hydrochloric acid to obtain 5β-Dihydro Drospirenone-3-acetate.", "The 5β-Dihydro Drospirenone-3-acetate is then treated with Sodium hydroxide to obtain 5β-Dihydro Drospirenone-3-acetate-17-ol.", "The 5β-Dihydro Drospirenone-3-acetate-17-ol is then treated with Acetic anhydride and Pyridine to obtain 5β-Dihydro Drospirenone-3-acetate-17-acetate.", "Finally, the 5β-Dihydro Drospirenone-3-acetate-17-acetate is treated with Chloroform and Water to obtain '5'-Deoxo Drospirenone'." ] } | |

| 90376-21-9 | |

Formule moléculaire |

C₂₄H₃₂O₂ |

Poids moléculaire |

352.51 |

Synonymes |

[6R-(6α,7α,8β,9α,10β,13β,14α,15α,16α,17β)]-1,4’,5’,6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(3’H)-furan]-3(2H)-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.